2-(3,4-Dimethoxyphenyl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
The compound 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone features a 3,4-dimethoxyphenyl group attached to an ethanone moiety, which is linked to an azetidine ring. The azetidine is further substituted with a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O4/c1-30-17-7-6-13(8-18(17)31-2)9-19(29)28-11-15(12-28)21-26-20(27-32-21)14-4-3-5-16(10-14)22(23,24)25/h3-8,10,15H,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIHFSQDFMZLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.43 g/mol. The compound features a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole ring. For instance, derivatives of 1,2,4-oxadiazoles have shown significant activity against various cancer cell lines. The specific compound has been evaluated for its efficacy in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver) | 1.18 | |
| MCF7 (Breast) | 0.67 | |
| PC-3 (Prostate) | 0.80 | |
| HCT-116 (Colon) | 0.87 | |
| ACHN (Renal) | 0.87 |
The mechanisms underlying the anticancer effects of this compound may involve:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, a crucial process for eliminating malignant cells.
- Inhibition of Key Enzymes : Studies indicate that oxadiazole derivatives can inhibit enzymes such as EGFR and Src kinases, which are pivotal in cancer cell signaling pathways .
Case Study: Synthesis and Evaluation
A study conducted by Zhang et al. synthesized various oxadiazole derivatives and evaluated their anticancer activity using the NCI guidelines on a range of cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Broader Biological Activities
Beyond anticancer properties, compounds containing oxadiazole rings have demonstrated a wide array of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain compounds have been reported to reduce inflammation in various models.
Table 2: Biological Activities of Oxadiazole Derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole moieties. For instance, derivatives similar to 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone have been tested against various cancer cell lines. In vitro assays have shown that these compounds can inhibit cell growth effectively. For example, compounds with similar structures demonstrated significant cytotoxic effects against human tumor cells with IC50 values in the micromolar range .
Antimicrobial Properties
The presence of the oxadiazole ring has been associated with antimicrobial activity. Studies have evaluated similar compounds for their effectiveness against a range of bacteria and fungi. The incorporation of dimethoxyphenyl and trifluoromethyl groups has been shown to enhance antimicrobial efficacy by increasing membrane permeability and disrupting cellular functions .
Material Science Applications
Beyond biological applications, the compound's unique structure may also find utility in material science. The incorporation of fluorinated groups can improve the thermal stability and mechanical properties of polymers. Research is ongoing to explore its potential as a building block for advanced materials with tailored properties .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Key Substituents
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone ()
- Key Features :
- 3,4,5-Trimethoxyphenyl group (enhanced solubility due to polar methoxy groups).
- 3,4-Dichlorophenyl substituent (electron-withdrawing, increases lipophilicity).
- 1,3,4-Oxadiazole core (similar to the target’s 1,2,4-oxadiazole but with a different ring structure).
- Physicochemical Differences : Lower logP (~2.8) compared to the target compound (~3.5), attributed to the trifluoromethyl group in the latter .
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()
- Key Features :
- 1,2,4-Triazole core (vs. oxadiazole in the target).
- Phenylsulfonyl and difluorophenyl groups (highly lipophilic, logP ~4.0).
- Bioactivity : Primarily antimicrobial, with the sulfonyl group enhancing membrane penetration .
- Synthetic Method : Uses sodium ethoxide and α-halogenated ketones, differing from the azetidine coupling likely employed for the target .
1-(3,4-Dimethoxyphenyl)-2-{[4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}ethanone ()
- Key Features :
- Pyridinyl-triazole scaffold (introduces basic nitrogen for hydrogen bonding).
- Sulfanyl linker (may increase metabolic instability compared to the target’s oxadiazole).
- Physicochemical Profile : Moderate logP (~3.2) due to the polar pyridine and methoxy groups .
Pharmacological and Physicochemical Properties
Key Observations :
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization involves multi-step reactions with precise control of temperature, solvent polarity, and catalysts. For example:
- Azetidine ring formation : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during cyclization .
- Oxadiazole moiety assembly : Controlled reflux temperatures (80–100°C) and stoichiometric ratios of precursors (e.g., nitrile derivatives and hydroxylamine) are critical to minimize side products .
- Final coupling step : Catalysts like HATU or EDCI improve amide bond formation efficiency, while purification via column chromatography with gradient elution (hexane:EtOAc) ensures high purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer: A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions, such as the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and azetidine protons (δ 3.5–4.5 ppm in ¹H) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 391.326 for C₁₉H₁₃F₄N₃O₂) .
- X-ray Crystallography : Resolves spatial arrangement, particularly for the oxadiazole-azetidine junction, which influences bioactivity .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer: Prioritize in vitro assays targeting receptors or enzymes associated with the compound’s structural motifs:
- Oxadiazole-linked targets : Screen for antibacterial activity (e.g., E. coli MIC assays) or kinase inhibition (e.g., EGFR or VEGFR2) .
- Azetidine-containing analogs : Use fluorescence polarization assays to evaluate binding to neurotransmitter receptors (e.g., σ-1 or NMDA receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate pharmacological targets?
- Methodological Answer:
- Step 1 : Synthesize derivatives with systematic modifications (e.g., replacing 3,4-dimethoxyphenyl with fluorinated or nitro-substituted aryl groups) .
- Step 2 : Test analogs in target-specific assays (e.g., enzyme inhibition or cellular cytotoxicity). For example, compare trifluoromethyl vs. methyl groups on oxadiazole to assess hydrophobicity effects .
- Step 3 : Use computational docking (e.g., AutoDock Vina) to correlate activity trends with binding affinities to proteins like COX-2 or HDACs .
Q. How can contradictions in reported bioactivity data for oxadiazole-azetidine hybrids be resolved?
- Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Replicate assays across multiple labs using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls .
- Purity verification : Re-test compounds with ≥95% HPLC purity and characterize by elemental analysis .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What experimental design principles apply to in vivo pharmacokinetic studies of this compound?
- Methodological Answer:
- Dosing regimen : Administer via intravenous (IV) and oral routes in rodent models to calculate bioavailability (e.g., AUC₀–24) .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites, focusing on oxadiazole ring stability and azetidine oxidation .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C-trifluoromethyl group) and quantify accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
